N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.09939694 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazole Thiourea Derivatives in Cancer Treatment : A study conducted by Nițulescu et al. (2015) explored the synthesis of new pyrazole thiourea chimeric derivatives and their apoptotic effects on human cancer cells. One compound, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, demonstrated significant apoptosis-inducing effects and potential as an anti-cancer drug (Nițulescu et al., 2015).
Acyl Thiourea Derivatives in Anticancer Studies : Another research by Koca et al. (2013) synthesized acyl thiourea derivatives containing a pyrazole ring. These compounds were evaluated for anticancer activities against various human cancer cell lines, showing significant toxicity and potential for cancer treatment (Koca et al., 2013).
Antidiabetic Activity
- Sulfonylurea Derivatives as Hypoglycemic Agents : Soliman's 1979 study prepared various sulfonylurea derivatives, including those of pyrazoles, for evaluation as hypoglycemic agents. Some of these compounds showed promising antidiabetic activity (Soliman, 1979).
Antioxidant and Antitoxic Effects
- Benzothiazole Derivatives in Acetaminophen Toxicity : A study by Cabrera-Pérez et al. (2016) focused on benzothiazole-isothiourea derivatives, evaluating their antioxidant activity in the context of acetaminophen-induced hepatotoxicity. They found that these compounds, particularly one of the derivatives, showed significant scavenging activity and protective effects against the reactive intermediary N-acetyl-p-benzoquinoneimine (Cabrera-Pérez et al., 2016).
Synthesis and Biological Evaluation in Various Contexts
Fluoropyrazolesulfonylurea and Thiourea Derivatives : Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as potential hypoglycemic agents. Preliminary screenings revealed significant antidiabetic activity, with favorable drug-like profiles in some compounds (Faidallah et al., 2016).
Pyrazole Derivatives as Phytopathogenic Fungi Inhibitors : Vicentini et al. (2007) investigated the antifungal activity of pyrazole derivatives against various phytopathogens. Their study demonstrated that certain derivatives could selectively inhibit phytopathogenic fungi, suggesting potential applications in agriculture (Vicentini et al., 2007).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(1-methylpyrazol-4-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-18-9-10(8-16-18)7-15-14(21)17-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,8-9H,4-5,7H2,1H3,(H2,15,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMRSHLDIYUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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